molecular formula C10H21NO2 B8289010 Cyclobutyl(2,2-diethoxyethyl)amine

Cyclobutyl(2,2-diethoxyethyl)amine

Cat. No. B8289010
M. Wt: 187.28 g/mol
InChI Key: ZHUADEXNEDKPTK-UHFFFAOYSA-N
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Patent
US07652007B2

Procedure details

A solution of 1.75 ml (11.65 mmol) of 1-bromo-2,2-diethoxyethane and 2 ml (23.3 mmol) of cyclobutylamine was heated at 80° C. in a closed vessel overnight. The reaction mixture was mixed with 40% NaOH (in H2O) and extracted, with ether. The organic phase was isolated, dried (MgSO4) and concentrated in vacuo. 2.39 g of substance were obtained as an orange liquid.
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[CH:10]1([NH2:14])[CH2:13][CH2:12][CH2:11]1.[OH-].[Na+]>>[CH:10]1([NH:14][CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6])[CH2:13][CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.75 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
C1(CCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted, with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
2.39 g of substance were obtained as an orange liquid

Outcomes

Product
Name
Type
Smiles
C1(CCC1)NCC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.